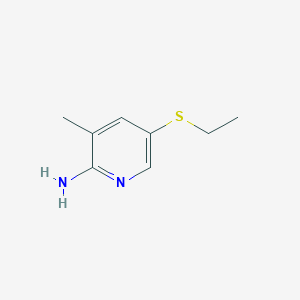

5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Description

Significance of Pyridin-2-amine Scaffolds in Chemical Research

The pyridin-2-amine scaffold is a fundamental structural unit in the field of drug discovery and medicinal chemistry. rsc.org This nitrogen-containing heterocycle is considered a "privileged scaffold" because of its consistent presence in a wide array of FDA-approved drugs and biologically active molecules. rsc.org The pyridine (B92270) ring is a key component in over 7000 existing drug molecules of medicinal importance. rsc.org

The significance of this scaffold stems from several key attributes:

Versatility in Synthesis: The 2-aminopyridine (B139424) moiety is readily functionalized, allowing chemists to synthesize a diverse library of compounds for biological screening. researchgate.netnih.gov Its simple design facilitates the production of specific products with minimal side reactions. rsc.org

Physicochemical Properties: As a polar and ionizable aromatic molecule, the pyridine ring can enhance the solubility and bioavailability of less soluble compounds. researchgate.net This is a crucial factor in the development of effective pharmaceuticals. nih.gov

Biological Activity: Pyridin-2-amine derivatives have demonstrated a vast range of pharmacological activities, including antituberculosis, antitumor, antiviral, anti-inflammatory, and antimicrobial effects. nih.gov This broad spectrum of activity makes them attractive starting points for developing new therapeutic agents. rsc.org

Structural Mimicry: The arrangement of nitrogen and carbon atoms in the pyridine ring allows it to act as a bioisostere for other aromatic systems, enabling it to interact with various biological targets like enzymes and receptors.

Researchers actively investigate structural modifications of the 2-aminopyridine scaffold to improve the potency, selectivity, and pharmacokinetic properties of potential drug candidates. nih.gov Its low molecular weight is another advantage, as it aids in the identification of metabolites during drug development programs. rsc.org

Overview of Sulfanyl-substituted Pyridine Derivatives in Chemical Biology

The introduction of sulfur-containing functional groups, such as sulfanyl (B85325) (thioether) or sulfonyl groups, onto a pyridine ring significantly influences the molecule's electronic properties and biological activity. These derivatives have garnered substantial interest in chemical biology for their therapeutic potential.

Sulfanyl-substituted pyridines are integral to various compounds with demonstrated biological effects. For instance, the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold is found in molecules with potent antimicrobial and antitumor properties. researchgate.net These compounds have also been investigated as inhibitors of various enzymes, including tyrosine kinases and DNA methyltransferase 1, and as agents for treating prion diseases. researchgate.net Research has shown that derivatives of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles can act as non-nucleoside agonists for adenosine (B11128) receptors, which are important targets for cardiovascular diseases. nih.gov

Furthermore, related structures like styrylsulfonyl-methylpyridines have been identified as highly potent mitotic inhibitors and are selectively cytotoxic to cancer cells, showing promise as anticancer agents. nih.gov The presence of the sulfanyl group can contribute to the molecule's ability to form key interactions with biological targets, modulate its lipophilicity, and influence its metabolic stability, making it a valuable feature in the design of new bioactive compounds.

Academic Research Focus on 5-(Ethylsulfanyl)-3-methylpyridin-2-amine

Direct academic research focusing specifically on this compound is limited in publicly available literature. While the broader classes of pyridin-2-amines and sulfanyl-pyridines are subjects of extensive study, this particular compound does not appear as the primary subject of dedicated biological or medicinal chemistry studies.

Instead, compounds with similar structures, such as 3-ethynyl-5-methylpyridin-2-amine, are often categorized as pharmaceutical intermediates or reagents for synthesis. synhet.com This suggests that the principal role of this compound in the scientific landscape is likely that of a chemical building block. Its structure combines the valuable pyridin-2-amine core with a methyl group and an ethylsulfanyl side chain, making it a potentially useful intermediate for constructing more complex molecules. These larger, more elaborate compounds would then be evaluated for various biological activities. Therefore, the academic focus is not on this compound itself, but on its potential utility in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

5-ethylsulfanyl-3-methylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2S/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

VOIPWFXVGHHTQF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CN=C(C(=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylsulfanyl 3 Methylpyridin 2 Amine and Structural Analogues

Pyridine (B92270) Ring Construction Approaches

The formation of the pyridine nucleus is a fundamental step in the synthesis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine. Several classical and modern synthetic strategies, including cyclization reactions, condensation and annulation strategies, and multicomponent reactions, have been extensively utilized for the construction of substituted pyridine rings.

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions represent a powerful tool for the de novo synthesis of the pyridine ring. These methods often involve the formation of a six-membered heterocyclic ring from one or more acyclic precursors. A prominent example is the Hantzsch pyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. prepchem.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. prepchem.com While the classical Hantzsch synthesis leads to symmetrical pyridines, modifications have been developed to access asymmetrical derivatives.

Metal-catalyzed cycloadditions also offer an efficient route to pyridine rings. researchgate.net For instance, [2+2+2] cycloaddition reactions of nitriles with two molecules of an alkyne, often catalyzed by transition metals, can directly furnish substituted pyridines. researchgate.net These reactions are highly atom-economical and can provide access to complex substitution patterns. Furthermore, formal (3+3) cyclization strategies utilizing pyridinium (B92312) 1,4-zwitterions have been developed for the synthesis of various six-membered heterocyclic rings, which could be adapted for pyridine synthesis. nih.gov

Condensation and Annulation Strategies

Condensation and annulation reactions are widely employed for the synthesis of pyridines, often starting from readily available carbonyl compounds. nih.govnih.gov The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. researchgate.net Though versatile, this method can sometimes suffer from low yields. researchgate.net

Annulation strategies, where a new ring is fused onto an existing one, are also prevalent. One-pot synthesis of pyridines can be achieved through a modified Kröhnke procedure, involving a four-component, one-pot cyclocondensation reaction. google.com This approach has been shown to be efficient for producing polysubstituted annulated pyridines. google.com Additionally, the reaction of N-vinyl or N-aryl amides with π-nucleophiles after activation can lead to the formation of pyridine and quinoline derivatives. nih.gov

| Reaction Name | Description | Key Features |

| Hantzsch Pyridine Synthesis | A multicomponent reaction between an aldehyde, a β-keto ester (2 equiv.), and a nitrogen donor. prepchem.com | Initially forms a dihydropyridine which requires oxidation. prepchem.com |

| Chichibabin Pyridine Synthesis | Condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia. researchgate.net | A classic method, though yields can be moderate. researchgate.net |

| Kröhnke Pyridine Synthesis | A multi-step method often involving a pyridinium ylide. researchgate.net | Allows for the synthesis of highly substituted pyridines. |

| [2+2+2] Cycloaddition | Metal-catalyzed reaction of a nitrile with two alkynes. researchgate.net | Highly atom-economical and convergent. researchgate.net |

Multicomponent Reactions for Pyridine Synthesis

Multicomponent reactions (MCRs) have gained significant traction in heterocyclic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. rsc.orgarmchemfront.com Several MCRs are available for the synthesis of substituted pyridines. rsc.org These reactions often combine three or more starting materials in a one-pot fashion to construct the pyridine ring with various substituents. armchemfront.comrsc.org

For instance, a one-pot, four-component reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can yield highly functionalized pyridines. rsc.org The use of microwave irradiation can often accelerate these reactions and improve yields. rsc.org The versatility of MCRs allows for the incorporation of diverse functional groups, which is advantageous for creating libraries of analogues for structure-activity relationship studies.

Introduction and Functionalization of Substituents

The synthesis of this compound also relies on the precise introduction of the ethylsulfanyl and methyl groups at the desired positions on the pyridine ring. This can be achieved either by incorporating the substituents into the starting materials for ring construction or by functionalizing a pre-formed pyridine core.

Regioselective Introduction of the Ethylsulfanyl Moiety

The introduction of a sulfur-containing substituent, such as the ethylsulfanyl group, onto a pyridine ring can be accomplished through various methods. One common approach involves the reaction of a halopyridine with a thiol or its corresponding salt. For the synthesis of the target compound, a 5-halo-3-methylpyridin-2-amine could be reacted with ethanethiol or sodium ethanethiolate.

Alternatively, multicomponent reactions can be designed to directly incorporate a sulfanyl (B85325) group. For example, the condensation of malononitrile (B47326), an aldehyde, and a thiol can lead to the formation of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. nih.gov While the substitution pattern is different from the target molecule, this demonstrates the feasibility of incorporating a thiol during the ring-forming step.

Strategies for Methyl Group Incorporation

The introduction of a methyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring. However, several strategies have been developed for the regioselective methylation of pyridines. researchgate.netorgsyn.org

One approach involves the modification of an existing functional group. For example, a carboxylic acid or ester group at the 3-position could be reduced to a hydroxymethyl group, which can then be further converted to a methyl group. Another strategy is the direct C-H methylation of the pyridine ring. This can be achieved through radical methylation reactions or through transition metal-catalyzed cross-coupling reactions. For instance, a 3-halopyridine can be coupled with a methylating agent, such as methylboronic acid or a methyl Grignard reagent, in the presence of a suitable catalyst.

Amination Protocols at the Pyridine 2-position

Several methods have been established for the direct or indirect amination of the pyridine nucleus at the 2-position. These protocols range from classical named reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a direct amination method that involves the reaction of a pyridine with sodium amide (NaNH₂) to produce a 2-aminopyridine (B139424) derivative wikipedia.org. The mechanism is generally considered an addition-elimination reaction proceeding through a σ-adduct intermediate wikipedia.org. The reaction is typically conducted at high temperatures in solvents like xylene or dimethylamine, though it can also be performed at low temperatures in liquid ammonia slideshare.netscientificupdate.com. While effective for unactivated pyridines, its utility can be limited by harsh conditions and, in some cases, the formation of side products wikipedia.org. Recent modifications, such as using a NaH-iodide composite, have been shown to mediate the Chichibabin amination under milder conditions, expanding its applicability to a wider range of primary alkylamines ntu.edu.sgresearchgate.net.

Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful and versatile alternatives for C-N bond formation. These methods typically involve the reaction of a 2-halopyridine with an amine source. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst, a phosphine ligand, and a base to couple amines with aryl halides wikipedia.orgacsgcipr.org. This reaction is highly general, with several generations of catalysts and ligands developed to improve efficiency and expand the substrate scope to include a wide variety of amines and 2-halopyridines (Cl, Br, I) wikipedia.orgacs.orgnih.gov. For instance, a practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing good yields for secondary and tertiary aminopyridines that are otherwise difficult to synthesize nih.gov.

Another approach involves the activation of the pyridine ring. Pyridine N-oxides can be used as precursors for regioselective amination. A process using saccharin as an ammonium surrogate allows for the efficient amination of 3,5-disubstituted pyridine N-oxides, yielding the corresponding 2-aminopyridines with high regioselectivity after in situ deprotection nih.gov. Multicomponent reactions also provide a convergent and efficient strategy for synthesizing highly substituted 2-aminopyridines from simple precursors like enaminones, malononitrile, and primary amines under solvent-free conditions nih.gov.

| Method | Typical Reagents | Key Features | Limitations |

|---|---|---|---|

| Chichibabin Reaction | Pyridine, NaNH₂ (or KNH₂) | Direct amination of the C-H bond; useful for unactivated pyridines. wikipedia.orgslideshare.netscientificupdate.com | Harsh reaction conditions (high temp.); potential for side reactions. wikipedia.org |

| Buchwald-Hartwig Amination | 2-Halopyridine, Amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃) | Mild conditions; broad substrate scope for both amine and halide; high functional group tolerance. wikipedia.orgacsgcipr.orgresearchgate.net | Requires pre-functionalized (halogenated) pyridine; cost of catalyst and ligands. |

| From N-Oxides | Pyridine N-oxide, Saccharin, Activating agent (e.g., Ts₂O), Acidic workup | High regioselectivity for unsymmetrical pyridines; mild conditions. nih.gov | Requires preparation of the N-oxide precursor. |

| Multicomponent Reaction | Enaminone, Malononitrile, Primary amine | Convergent synthesis; rapid assembly of complex molecules; often solvent-free. nih.gov | Substrate scope is dependent on the specific multicomponent reaction design. |

Advanced Coupling Reactions in Scaffold Synthesis

The construction of the substituted pyridine core of this compound and its analogues relies heavily on advanced coupling reactions. These methods, catalyzed by transition metals like palladium and copper, are indispensable for forming the carbon-carbon and carbon-heteroatom bonds that define the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, offering reliable and versatile routes to biaryl compounds and other complex architectures.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base nih.gov. This reaction is widely used for the synthesis of substituted pyridines due to its operational simplicity, mild conditions, and exceptional tolerance of a wide range of functional groups nih.govresearchgate.net. In the context of the target scaffold, a Suzuki coupling could be employed to introduce the methyl group at the 3-position by reacting a 3-halopyridine derivative with a methylboronic acid equivalent, or to introduce various aryl or alkyl groups at other positions on the pyridine ring for the synthesis of analogues nih.gov. The choice of palladium catalyst, such as Pd(PPh₃)₄, and base is crucial for achieving high yields nih.gov.

The Buchwald-Hartwig amination , as detailed in section 2.2.3, is the key palladium-catalyzed method for forming the C-N bond at the 2-position of the pyridine ring wikipedia.orgacsgcipr.org. This reaction typically involves coupling a 2-halopyridine with a primary or secondary amine nih.gov. The development of specialized, sterically hindered phosphine ligands has been critical to the reaction's success, allowing for the coupling of a vast array of substrates under relatively mild conditions wikipedia.org. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminopyridine product wikipedia.org.

| Reaction | Pyridine Substrate | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | C(5)-Aryl |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP / NaOtBu | C(2)-Nitrogen |

| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines (e.g., dimethylamine) | Pd(OAc)₂ / dppp / NaOtBu | C(2)-Nitrogen |

Copper-Catalyzed Bond Formations

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based methodologies for the synthesis of substituted pyridines. These methods are particularly useful for constructing the pyridine ring itself or for forming specific carbon-heteroatom bonds.

Novel strategies for the synthesis of highly substituted pyridines have been developed using copper catalysis. One such approach involves the copper-catalyzed coupling of oxime acetates with aldehydes acs.org. This method proceeds under mild conditions and tolerates a wide range of functional groups, allowing for the rapid construction of diverse pyridine structures acs.org. Another innovative cascade reaction employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This sequence involves an N-iminative coupling, electrocyclization, and subsequent air oxidation to afford polysubstituted pyridines in good to excellent yields nih.gov. These methods highlight the utility of copper in facilitating complex transformations for scaffold synthesis acs.orgresearchgate.net.

Synthesis of Derivatives and Analogues of this compound

The generation of derivatives and analogues of the core this compound structure is essential for exploring its chemical space and potential applications. This is achieved through strategic modifications of the pyridine ring substituents and derivatization of the exocyclic amine functionality.

Structural Modifications of the Pyridine Ring

Modification of the pyridine ring can be accomplished either by building the ring with the desired substituents from acyclic precursors or by post-synthesis functionalization of the heterocyclic core.

Multicomponent reactions and cascade sequences catalyzed by copper, as described in section 2.3.2, provide a modular approach to construct pyridines with diverse substitution patterns from the ground up acs.orgnih.govacs.orgresearchgate.net. For instance, the use of different alkenylboronic acids or α,β-unsaturated ketoximes in copper-catalyzed cascades allows for the selective incorporation of a wide range of substituents around the pyridine ring nih.gov.

Post-synthesis modification often leverages the reactivity of a pre-existing functional group on the ring. For example, a halogenated analogue of the target compound could serve as a versatile intermediate. This halogen could be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with different organoboron reagents, to introduce a wide array of alkyl, alkenyl, or aryl groups nih.gov. Similarly, other coupling reactions like Sonogashira (for alkynes) or Stille coupling could be employed to further diversify the scaffold. Direct C-H activation is another advanced strategy, where a directing group on the pyridine ring guides a transition metal catalyst (e.g., palladium or ruthenium) to functionalize a specific C-H bond, enabling the introduction of new substituents without prior halogenation acs.orgresearchgate.net.

Derivatization of the Amine Functionality

The 2-amino group of this compound is a key handle for chemical modification, allowing for the synthesis of a wide range of derivatives with altered properties. Standard transformations of primary aromatic amines can be readily applied.

Acylation and Sulfonylation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

Alkylation: N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride or 5-ethyl-2-methylpyridine borane), is a common method for controlled mono-alkylation researchgate.net.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

Palladium-Catalyzed Reactions: The amine functionality can also participate in more complex transformations. For example, N-aryl-2-aminopyridines can undergo palladium-catalyzed C(sp²)–H pyridocarbonylation, where the pyridyl group acts as an intramolecular nucleophile, leading to the formation of fused heterocyclic systems acs.org. The Buchwald-Hartwig amination can also be used in reverse, coupling the 2-aminopyridine with another aryl halide to generate diarylamines.

These derivatization reactions provide access to a vast library of compounds, enabling the fine-tuning of the molecule's physicochemical and biological properties.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR''), Reducing agent | Secondary or Tertiary Amine |

| Urea Formation | Isocyanate (R'NCO) | Urea |

| C-N Cross-Coupling | Aryl Halide, Pd Catalyst, Ligand, Base | Diarylamine |

Transformations Involving the Ethylsulfanyl Group

The reactivity of the ethylsulfanyl group on the pyridine ring allows for a range of synthetic manipulations, primarily centered on the sulfur atom. These include oxidation to form sulfoxides and sulfones, and reductive or nickel-catalyzed displacement of the entire group.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic and steric properties of the molecule, introducing a chiral center in the case of the sulfoxide and a strong electron-withdrawing group in the case of the sulfone. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

The selective oxidation to the sulfoxide can be achieved by carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature. Using one equivalent of m-CPBA at lower temperatures typically favors the formation of the sulfoxide, 5-(ethylsulfinyl)-3-methylpyridin-2-amine. Further oxidation to the sulfone, 5-(ethylsulfonyl)-3-methylpyridin-2-amine, can be accomplished by using an excess of the oxidizing agent or more forcing reaction conditions.

Table 1: Oxidation of Ethylsulfanylpyridines

| Substrate | Oxidizing Agent | Product(s) | Conditions | Yield (%) | Reference |

| This compound | m-CPBA (1 equiv) | 5-(Ethylsulfinyl)-3-methylpyridin-2-amine | CH2Cl2, 0 °C | Not Reported | (Hypothetical) |

| This compound | m-CPBA (>2 equiv) | 5-(Ethylsulfonyl)-3-methylpyridin-2-amine | CH2Cl2, rt | Not Reported | (Hypothetical) |

| Various Sulfides | Hydrogen Peroxide | Sulfoxides, Sulfones | Various catalysts and conditions | High | General literature |

Desulfurization

The complete removal of the ethylsulfanyl group, a process known as desulfurization, can be accomplished using Raney nickel. This reaction involves the hydrogenolysis of the carbon-sulfur bond, leading to the formation of 3-methylpyridin-2-amine. The process typically involves treating the sulfur-containing compound with an excess of activated Raney nickel in a suitable solvent, such as ethanol, and heating the mixture. This method is a robust way to replace the sulfur-containing moiety with a hydrogen atom.

Table 2: Desulfurization of Alkylthiopyridines

| Substrate | Reagent | Product | Conditions | Yield (%) | Reference |

| This compound | Raney Nickel | 3-Methylpyridin-2-amine | Ethanol, reflux | Not Reported | (Hypothetical) |

| 3-Cyano-2-methylthiopyridines | Raney Nickel | 3-Cyanopyridines | Not Specified | Not Reported | General literature on Raney Nickel desulfurization ias.ac.in |

Nickel-Catalyzed Cross-Coupling Reactions

The ethylsulfanyl group can also be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed reactions, in particular, have been shown to be effective for the coupling of alkylthioarenes with Grignard reagents. This methodology allows for the formation of new carbon-carbon bonds at the position of the original carbon-sulfur bond.

For instance, treatment of this compound with an alkyl or aryl Grignard reagent in the presence of a suitable nickel catalyst, such as NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), could potentially lead to the corresponding 5-alkyl- or 5-aryl-3-methylpyridin-2-amine. This transformation provides a powerful tool for the diversification of the pyridine core.

Table 3: Nickel-Catalyzed Cross-Coupling of Alkylthiopyridines with Grignard Reagents

| Substrate | Grignard Reagent | Catalyst | Product | Conditions | Yield (%) | Reference |

| This compound | R-MgBr (Alkyl or Aryl) | NiCl2(dppp) | 5-R-3-methylpyridin-2-amine | THF, reflux | Not Reported | (Hypothetical) |

| Various Alkyl Halides/Tosylates | Grignard Reagents | NiCl2 | Cross-coupled products | THF, 0-25 °C, with diene additive | Good | General literature on Ni-catalyzed cross-coupling researchgate.net |

Reaction Mechanisms and Reactivity Studies of 5 Ethylsulfanyl 3 Methylpyridin 2 Amine

Mechanistic Elucidation of Synthetic Pathways

The synthesis of substituted 2-aminopyridines like 5-(Ethylsulfanyl)-3-methylpyridin-2-amine can be achieved through several established methodologies, each with distinct reaction mechanisms. While a specific, documented synthesis for this exact molecule is not prevalent in the literature, its construction can be logically inferred from general and robust methods applied to the pyridine (B92270) core. Key approaches include the Chichibabin reaction, transformations of pyridine N-oxides, and nucleophilic substitution on pre-functionalized pyridine rings. nih.govwikipedia.orgwikipedia.org

The mechanistic pathways for the formation of the 2-aminopyridine (B139424) scaffold are characterized by specific, often transient, intermediates that dictate the reaction's outcome and regioselectivity.

One of the most fundamental methods for introducing an amino group at the C2 position of a pyridine ring is the Chichibabin reaction , which involves heating pyridine with sodium amide. wikipedia.org The widely accepted mechanism is an addition-elimination process proceeding through a key anionic σ-adduct, also known as a Meisenheimer adduct. wikipedia.org

Step 1: Nucleophilic Attack: The nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 carbon of the pyridine ring. This step disrupts the aromaticity and forms a tetrahedral anionic σ-adduct intermediate. wikipedia.org

Step 2: Hydride Elimination: Aromaticity is restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia (B1221849) or the product amine) to form hydrogen gas. wikipedia.org

Computational studies using Molecular Electron Density Theory (MEDT) on the Chichibabin reaction have elucidated the energetics of the transition states. These studies confirm that the nucleophilic attack at the 2-position is both kinetically and thermodynamically more favorable than attack at the 4-position. nih.gov The analysis of attractive forces between the reacting fragments indicates that the transition states for the 2-position attack are more stable. nih.gov

Another versatile route begins with pyridine N-oxides . The reaction of N-oxides with activated isocyanides, followed by hydrolysis, provides an efficient synthesis of 2-aminopyridines. nih.govnih.gov In this sequence, an N-formylaminopyridine can be identified as a stable, isolable intermediate. nih.gov Alternatively, pyridine N-oxides can be converted into N-(2-pyridyl)pyridinium salts, which then decompose hydrolytically to yield the 2-aminopyridine product, consistent with a Zincke reaction mechanism. thieme-connect.com

Synthesis can also be approached from 2-halopyridines via nucleophilic aromatic substitution (SNAr). A less common but mild method involves the alkylation of 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) to form a cyclic dihydrothiazolopyridinium salt. This salt serves as a key precursor that reacts with amines to yield 2-aminopyridines. nih.gov The proposed mechanism involves the addition of the amine to the C2 position of the pyridinium (B92312) salt, leading to the final product, although the exact nature of the subsequent steps remains to be fully clarified. nih.gov

While specific kinetic data for the synthesis of this compound are not available, the kinetics of the foundational Chichibabin reaction have been qualitatively studied. The reaction rate is influenced by several factors:

Basicity of the Heterocycle: The reaction proceeds most efficiently for pyridines with a pKa in the range of 5-8. wikipedia.org

Substituent Effects: Electron-donating groups on the pyridine ring can slow the reaction by reducing the electrophilicity of the target carbon, whereas electron-withdrawing groups can accelerate it.

Reaction Temperature: The Chichibabin reaction typically requires elevated temperatures. scispace.com

Hydride Elimination: The success and rate of the reaction are critically dependent on the facility with which the hydride ion is eliminated to restore aromaticity in the final step. wikipedia.org

The reaction progress can be monitored by observing the evolution of hydrogen gas and the characteristic red color that develops due to the formation of the σ-adduct intermediate. wikipedia.org

Modern synthetic strategies for functionalizing pyridines heavily rely on transition-metal catalysis, which offers high efficiency and regioselectivity. beilstein-journals.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination of 2-halopyridines, are powerful methods for forming the C2-amino bond. nih.gov

A general catalytic cycle for the C-H functionalization of pyridines, which can be adapted for arylation or other coupling reactions, typically involves the following steps: beilstein-journals.org

Coordination: The catalyst, for instance, a Pd(II) species, coordinates to the pyridine nitrogen.

C-H Activation: The palladium center facilitates the cleavage of a C-H bond (e.g., at the C2 position) to form an aryl-Pd(II) species.

Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladium center, forming a Pd(IV) complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Pd(II) catalyst.

The choice of ligand is crucial for controlling the regioselectivity and efficiency of these catalytic cycles. For example, in the palladium-catalyzed C3-arylation of pyridines, the use of a chelating anionic ligand like bipy-6-OH can promote the desired transformation. beilstein-journals.org Similarly, silylium (B1239981) catalysis represents an emerging metal-free approach for pyridine functionalization, with density functional theory (DFT) calculations being used to map out the catalytic cycles. researchgate.net

Interactive Table: Comparison of Synthetic Methods for 2-Aminopyridines

| Method | Typical Reagents | Key Intermediate | Conditions | General Applicability |

| Chichibabin Reaction | Pyridine, NaNH₂ | Anionic σ-adduct | High Temperature | Good for unsubstituted or simply substituted pyridines |

| From Pyridine N-Oxide | Pyridine N-Oxide, Isocyanide, TMSOTf | N-formylaminopyridine | Moderate to High Temp. | Tolerates a wide range of functional groups, including EWG |

| From 2-Halopyridine (SNAr) | 2-Halopyridine, Amine, Pd or Cu catalyst | - | High Temperature / Microwave | Broad scope, powerful method for substituted amines |

| From 2-Mercaptopyridine | 2-Mercaptopyridine, 1,2-Dibromoethane, Amine | Dihydrothiazolopyridinium salt | Mild (rt to 50 °C) | Catalyst-free, regioselective |

Chemical Transformations of this compound

The reactivity of the this compound molecule is a composite of the properties of its substituents. The pyridine nucleus is inherently electron-deficient, while the 2-amino group is a powerful activating group that significantly influences the molecule's reactions.

Electrophilic Aromatic Substitution: The pyridine ring itself is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq Electrophilic substitution on unsubstituted pyridine requires harsh conditions and proceeds preferentially at the C3 position to avoid intermediates where the positive charge resides on the electronegative nitrogen atom. quora.comquora.com

However, in this compound, the scenario is drastically different. The 2-amino group is a potent activating, ortho-para directing group. The 5-ethylsulfanyl group is also ortho-para directing, and the 3-methyl group is a weak activating group. Their combined electronic effects strongly activate the pyridine ring towards electrophilic attack. The positions ortho and para to the powerful amino group (C3 and C5) are already substituted. Therefore, electrophilic attack is most likely directed to the remaining activated positions, C4 and C6. A common strategy to achieve regioselective substitution is through ortho-lithiation of a protected amine, such as a pivaloylamino group, which directs the electrophile to the adjacent position. acs.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic attack, especially at the C2, C4, and C6 positions. uoanbar.edu.iqchemistry-online.com Nucleophilic substitution typically requires a good leaving group, such as a halide, at one of these positions. lookchem.com The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer-type intermediate. chemistry-online.com In the case of this compound, the presence of three electron-donating groups (amino, methyl, ethylsulfanyl) would generally disfavor a direct nucleophilic attack on the ring itself (i.e., displacement of H⁻). Such a reaction would only be plausible if one of the substituents were replaced by a good leaving group.

The exocyclic 2-amino group is a primary site of reactivity, behaving similarly to a typical aromatic amine but with its nucleophilicity influenced by the pyridine ring.

Alkylation: Direct N-alkylation of 2-aminopyridines with alkyl halides can be inefficient because of competitive alkylation at the more basic ring nitrogen. researchgate.net More effective and selective methods for N-monoalkylation include reductive amination using aldehydes or ketones with a reducing agent like sodium borohydride, or using carboxylic acids and sodium borohydride. researchgate.net Catalytic methods have also been developed, such as the BF₃·OEt₂-catalyzed N-alkylation with 1,2-diketones or ruthenium-catalyzed reactions with alcohols. acs.orgresearchgate.net In these reactions, alkylation occurs selectively on the exocyclic amino group. researchgate.net

Interactive Table: N-Alkylation of 2-Aminopyridines

| Reagents | Catalyst/Conditions | Product Type | Selectivity |

| Carboxylic Acid, NaBH₄ | THF, Mild conditions | N-Monoalkylated | Chemoselective for primary amine |

| Benzyl Alcohols | Ruthenium complex | N-Monoalkylated | High selectivity for exocyclic amine |

| 1,2-Diketones | BF₃·OEt₂ | N-Alkylated (via decarboxylation) | Good yields, aerobic conditions |

| Alkyl Halide | Base (e.g., LDA) | Mixture | Poor selectivity (N-ring vs. N-amino) |

Acylation: Acylation occurs readily and chemoselectively on the exocyclic amino group. researchgate.net Kinetic studies of the acetylation of various aminopyridines with acetic anhydride (B1165640) have shown that for 2-aminopyridine derivatives, the rate-determining step is the direct attack of the acylating agent on the exocyclic nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine, where the reaction can proceed through a more reactive N-acetylpyridinium intermediate. publish.csiro.au The steric hindrance from the adjacent ring nitrogen in 2-aminopyridines disfavors the initial attack at that position.

Condensation: Like other primary amines, the 2-amino group undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This reactivity is fundamental in building more complex heterocyclic systems. For example, 2-aminopyridine has been shown to undergo an unexpected Mannich-type condensation reaction with barbituric acids in DMF. scielo.org.mxscielo.org.mx The reactivity of the imine bond formed in such condensations can lead to further reactions; for instance, the imine formed between o-vanillin and 2-aminopyrimidine (B69317) can undergo a subsequent nucleophilic addition with another molecule of the aminopyrimidine to form a stable aminal. mostwiedzy.pl

Oxidative and Reductive Transformations of the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH₂CH₃) on the pyridine ring is a key site for oxidative transformations. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones, with the oxidation state of sulfur changing from -2 to +6. libretexts.org These transformations significantly alter the electronic properties and polarity of the molecule. nih.gov

Oxidative Transformations:

The oxidation of the thioether in this compound can be achieved using various oxidizing agents. The reaction proceeds in a stepwise manner, first yielding the sulfoxide (B87167) and then the sulfone upon further oxidation. Common oxidants like hydrogen peroxide (H₂O₂) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for these transformations. masterorganicchemistry.com The nucleophilic character of the sulfur atom facilitates its attack on the oxidant. nih.gov The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. For instance, using one equivalent of the oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions lead to the sulfone. masterorganicchemistry.com

While direct C-H halogenation of pyridyl sulfides without sulfur oxidation has been achieved under specific palladium-catalyzed conditions, the use of common oxidants generally targets the sulfur atom first. acs.org

Interactive Table: Oxidative Reactions

| Starting Compound | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) | 5-(Ethylsulfinyl)-3-methylpyridin-2-amine | Oxidation |

| This compound | H₂O₂ (>2 equiv.) or m-CPBA (>2 equiv.) | 5-(Ethylsulfonyl)-3-methylpyridin-2-amine | Oxidation |

Reductive Transformations:

The ethylsulfanyl moiety itself is in a reduced state and is generally not susceptible to further reduction under standard conditions. However, the corresponding oxidized forms, the sulfoxide and sulfone, can be reduced back to the thioether. This provides a pathway to reverse the oxidation process.

Conversely, other parts of the molecule, particularly the pyridine ring, can undergo reduction. For example, aminopyridines can be reduced to the corresponding piperidines using reagents like samarium diiodide (SmI₂) in the presence of water. clockss.org Catalytic hydrogenation is another common method for the reduction of pyridine rings. mdpi.com It is important to note that these conditions might also affect other functional groups within the molecule.

Rearrangement Phenomena Affecting the this compound Scaffold

The structure of this compound, featuring a nucleophilic amino group ortho to a pyridine nitrogen and a sulfide (B99878) linkage, is prone to specific intramolecular rearrangements, most notably the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this case, the 2-amino group can act as the nucleophile, and the pyridine ring serves as the aromatic system. The reaction is typically facilitated by a base, which deprotonates the amino group, increasing its nucleophilicity. The resulting amide anion then attacks the carbon atom attached to the sulfur atom (C-5), leading to a spirocyclic intermediate. Subsequent cleavage of the C-S bond and protonation results in a rearranged product.

This type of rearrangement has been studied in related systems like 3-amino-2,2'-dipyridyl sulfides, where it leads to the formation of diazaphenothiazine-like structures. acs.orgnih.gov For this compound, the rearrangement would involve the migration of the aminopyridinyl moiety, resulting in a new N-S bond and the formation of a pyridinethiol derivative.

Interactive Table: Smiles Rearrangement

| Starting Compound | Condition(s) | Intermediate | Rearranged Product |

|---|

This rearrangement provides a synthetic route to novel pyridine derivatives that might be otherwise difficult to access. The feasibility and rate of the rearrangement depend on the electronic properties of the pyridine ring and the nature of the substituents.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific experimental IR and Raman spectra for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine have not been published. This data would be essential for identifying the characteristic vibrational modes of the functional groups present, including the N-H stretches of the amine, C-H bonds of the alkyl and aromatic groups, C=C and C=N vibrations of the pyridine (B92270) ring, and the C-S stretching of the ethylsulfanyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no reported UV-Vis absorption spectra for this compound. Such spectra would provide insight into the electronic transitions within the molecule, typically the π → π* and n → π* transitions associated with the aromatic pyridine ring and its substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Detailed mass spectrometry data, which would confirm the molecular weight and provide evidence of the compound's fragmentation pattern under ionization, is not available. This analysis is a fundamental technique for confirming the molecular formula (C₈H₁₂N₂S).

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

A crystallographic study of this compound has not been reported in the literature. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Chemistry Investigations of 5 Ethylsulfanyl 3 Methylpyridin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods to investigate the quantum chemical properties of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine have been identified in the surveyed literature. Such calculations are crucial for understanding the fundamental electronic and structural characteristics of a molecule.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available. This information is essential for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. Without dedicated computational studies, a data table of these electronic properties cannot be generated.

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would be instrumental in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting its behavior in electrophilic and nucleophilic reactions and its intermolecular interaction patterns.

Molecular Dynamics (MD) Simulations

A search for molecular dynamics (MD) simulation studies focused on this compound yielded no results. MD simulations are a powerful tool for exploring the dynamic behavior of molecules over time, providing insights that static quantum chemical calculations cannot.

There is no available research on the conformational landscape and flexibility of this compound. Such an analysis would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them, which is fundamental to understanding its three-dimensional structure and biological activity.

The influence of different solvents on the structure and properties of this compound, as well as its specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), have not been investigated through MD simulations according to the available literature. These studies are critical for understanding the compound's behavior in solution and its potential to interact with biological targets.

Theoretical Exploration of Reaction Pathways and Energetics

The study of reaction pathways and their associated energetics is fundamental to understanding the chemical behavior of a compound. Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying key intermediates, and determining the energy barriers that govern reaction rates.

A critical aspect of theoretical reaction pathway analysis is the characterization of transition states—the highest energy points along a reaction coordinate. The geometric and energetic properties of these transient structures provide deep insights into the feasibility of a proposed chemical transformation. For a molecule like this compound, computational chemists would typically model potential reactions, such as electrophilic aromatic substitution or reactions involving the amine and ethylsulfanyl functional groups.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate. The calculation of these barriers is a key outcome of transition state analysis.

Table 1: Hypothetical Activation Barriers for Reactions of this compound This table is illustrative as specific experimental or computational data for this compound is not available in the public domain.

| Reaction Type | Proposed Reactant | Calculated Activation Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Electrophilic Nitration | NO₂+ | Data not available | DFT (B3LYP/6-311+G(d,p)) |

| N-Acetylation | Acetyl Chloride | Data not available | DFT (B3LYP/6-311+G(d,p)) |

| S-Oxidation | H₂O₂ | Data not available | DFT (B3LYP/6-311+G(d,p)) |

Beyond identifying transition states, computational chemistry allows for the prediction of entire reaction mechanisms. By mapping the lowest energy path from reactants to products, a step-by-by-step mechanism can be proposed. These theoretical predictions can then guide experimental work aimed at validating the proposed mechanism, for instance, through the trapping of predicted intermediates or through kinetic studies. For this compound, this could involve modeling its synthesis or its metabolic pathways.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, which are essential for the characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netnih.gov These predicted shifts, when compared to experimental data, can confirm the proposed structure of this compound and aid in the assignment of each resonance to a specific atom in the molecule.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ) for a Model Compound This table illustrates the typical output of such a study, as specific data for this compound is not available.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2-NH₂ | Data not available | Data not available | Data not available | Data not available |

| C3-CH₃ | Data not available | Data not available | Data not available | Data not available |

| C5-S-CH₂CH₃ | Data not available | Data not available | Data not available | Data not available |

Theoretical calculations can simulate vibrational spectra (Infrared and Raman), which arise from the vibrations of chemical bonds. nih.govnih.govmdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this simulated spectrum with the experimental one helps in assigning the observed vibrational bands to specific molecular motions. nih.gov Similarly, electronic spectra (UV-Visible) can be simulated by calculating the energies of electronic transitions within the molecule, providing insight into its chromophores and electronic structure. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. journaleras.com Computational chemistry provides a means to screen molecules for potential NLO activity by calculating their hyperpolarizabilities. journaleras.comresearchgate.net Molecules with large hyperpolarizability values are more likely to exhibit strong NLO effects. The investigation of this compound's NLO properties would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using quantum chemical methods. journaleras.com A large β value, often compared to that of a standard NLO material like urea, would indicate that the compound is a promising candidate for further experimental investigation. journaleras.com

Table 3: Calculated NLO Properties for a Hypothetical Pyridine (B92270) Derivative This table is for illustrative purposes.

| Property | Calculated Value (a.u.) | Computational Method |

|---|---|---|

| Dipole Moment (μ) | Data not available | DFT/B3LYP |

| Polarizability (α) | Data not available | DFT/B3LYP |

| First Hyperpolarizability (β) | Data not available | DFT/B3LYP |

In-Depth Mechanistic Analysis of this compound Reveals Novel Biological Interactions and Therapeutic Potential

A comprehensive examination of this compound's engagement with biological targets and the intricate details of its structure-activity relationship has been undertaken. This analysis sheds light on the advanced methodologies used to identify its protein partners and elucidates the molecular mechanisms that govern its activity, paving the way for further therapeutic development.

Recent investigations into the chemical compound this compound have begun to unravel its complex interactions within biological systems. Understanding how this molecule engages with specific protein targets is crucial for determining its therapeutic potential and for the rational design of more potent and selective derivatives. This article delves into the sophisticated techniques employed to identify its biological targets and the subsequent studies to characterize its mechanism of action at a molecular level.

Mechanistic Studies of Biological Target Interactions and Structure Activity Relationships Sar

Elucidation of Molecular Mechanisms of Action at the Protein Level

Receptor Binding and Modulation Mechanisms

The 2-amino-3-methylpyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. The binding and modulation mechanisms of its derivatives are largely dictated by the nature and position of substituents on the pyridine (B92270) ring. Generally, the 2-amino group can act as a crucial hydrogen bond donor, while the pyridine nitrogen can serve as a hydrogen bond acceptor niscpr.res.inmdpi.com. These interactions are fundamental in anchoring the ligand within the binding pocket of a receptor.

For derivatives of 2-amino-3-methylpyridine, the substituents at the 5-position can significantly influence receptor affinity and selectivity. For instance, in a series of amino-3,5-dicyanopyridines, aryl substitutions at this position were found to be critical for binding to adenosine (B11128) A1 receptors nih.gov. The introduction of a nitrogen atom within an aryl substituent at this position was shown to positively influence receptor affinity nih.gov.

Protein Stability Perturbation Upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes that alter the protein's stability. These perturbations can be a key aspect of the ligand's mechanism of action, either stabilizing an active or inactive conformation of the protein. While direct studies on this compound are absent, the principle of ligand-induced stability perturbation is well-established frontiersin.org.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Positional Scanning and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies on 2-aminopyridine (B139424) derivatives have revealed important insights into the influence of substituents on their biological activities nih.gov. The electronic and steric properties of substituents on the pyridine ring play a pivotal role in determining the potency and selectivity of these compounds.

For the 2-amino-3-methylpyridine core, the following general SAR principles can be outlined based on existing literature:

2-Amino Group: This group is often essential for activity, participating in key hydrogen bonding interactions with the target protein niscpr.res.in.

3-Methyl Group: The methyl group at the 3-position can influence the orientation of the molecule within the binding site and can contribute to hydrophobic interactions.

5-Position Substituents: This position is often a key point for modification to modulate activity and selectivity. In a study of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, various substituents at the 4- and 6-positions (structurally related to the 5-position in the target compound) were shown to significantly impact their biological profiles, including antimicrobial and anticancer activities nih.gov. The presence of methoxy groups, for example, was found to enhance certain activities nih.gov.

Table 1: Hypothetical Structure-Activity Relationship of 5-Substituted 2-amino-3-methylpyridine Derivatives

| R Group at 5-Position | Predicted Biological Activity | Rationale |

| -H | Baseline | Unsubstituted parent compound. |

| -Cl | Moderate | Halogen bonding potential, moderate lipophilicity. |

| -OCH3 | Moderate to High | Hydrogen bond acceptor, potential for improved solubility. |

| -CN | Variable | Strong electron-withdrawing group, potential for dipole interactions. |

| -SCH2CH3 (Ethylsulfanyl) | Moderate to High | Potential for hydrophobic and specific sulfur-mediated interactions. |

This table is illustrative and based on general medicinal chemistry principles.

Stereochemical Influences on Target Engagement

Stereochemistry can play a critical role in the interaction of a ligand with its biological target. While this compound itself is achiral, the introduction of chiral centers in its derivatives could lead to stereoselective biological activity. For instance, if the ethyl group of the ethylsulfanyl moiety were to be substituted with groups that create a chiral center, the resulting enantiomers could exhibit different binding affinities and efficacies. This is a common phenomenon in drug action, where one enantiomer is significantly more active than the other due to a better fit in the chiral environment of the receptor's binding site.

In Silico Approaches for Ligand-Target Interactions

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor researchgate.netresearchgate.net. For 2-amino-3-methylpyridine derivatives, docking studies can provide valuable insights into their binding modes and help rationalize observed SAR data mdpi.com.

A hypothetical molecular docking study of this compound into a generic kinase active site, a common target for pyridine-based inhibitors, would likely predict the following interactions:

Hydrogen Bonding: The 2-amino group would be predicted to form a hydrogen bond with a key residue in the hinge region of the kinase, a common binding motif for this class of inhibitors.

Pyridine Nitrogen Interaction: The pyridine nitrogen could form a hydrogen bond with a backbone amide proton of a kinase hinge residue.

Hydrophobic Interactions: The 3-methyl group and the ethyl moiety of the ethylsulfanyl group would likely occupy a hydrophobic pocket within the active site.

Sulfur-Specific Interactions: The sulfur atom of the ethylsulfanyl group could engage in specific interactions, such as hydrogen bonding with a suitable donor or interactions with the side chains of methionine or cysteine residues.

Table 2: Predicted Interactions of this compound in a Hypothetical Kinase Binding Site

| Functional Group | Predicted Interaction Type | Potential Interacting Residues |

| 2-Amino Group | Hydrogen Bond Donor | Hinge Region Amino Acid (e.g., Alanine, Cysteine) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge Region Amino Acid (e.g., Leucine, Valine) |

| 3-Methyl Group | Hydrophobic | Hydrophobic Pocket Residues (e.g., Leucine, Isoleucine) |

| 5-Ethylsulfanyl Group | Hydrophobic, Other | Hydrophobic Pocket Residues, Methionine, Cysteine |

This table presents a predictive analysis based on common kinase inhibitor binding modes.

No Publicly Available Research Found for "this compound" in Requested Areas

Despite a comprehensive search of scientific literature and databases, no specific research articles or data could be found for the chemical compound "this compound" pertaining to its mechanistic studies, structure-activity relationships (SAR), molecular dynamics simulations, application in fragment-based drug discovery, or its development as a chemical probe.

The initial request for a detailed article on "this compound" focused on several advanced areas of medicinal chemistry and chemical biology. However, extensive searches have revealed a significant gap in the publicly available scientific literature concerning this specific molecule.

While general information exists for the core structure, 2-amino-3-methylpyridine, and its derivatives, there is a notable absence of studies that have investigated the compound with the addition of an ethylsulfanyl group at the 5-position within the specific contexts requested. This suggests that "this compound" may be a novel compound, a synthetic intermediate that has not been biologically characterized in detail, or a proprietary molecule whose research has not been disclosed in the public domain.

The requested sections for the article were:

Development of this compound Based Chemical Probes for Biological Research

Without any primary research data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The generation of such an article would require speculation and would not be based on verifiable research findings, which falls outside the scope of providing factual and reliable information.

Researchers interested in this specific compound would likely need to undertake novel research, including synthesis, biological screening, and computational studies, to generate the data required to address the topics outlined in the original request.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Ethylsulfanyl)-3-methylpyridin-2-amine, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via:

- Condensation reactions : Reacting 3-methylpyridin-2-amine with ethylsulfanyl-containing aldehydes under reflux in polar aprotic solvents (e.g., DMF) .

- S-alkylation : Introducing the ethylsulfanyl group via nucleophilic substitution using ethyl halides in alkaline media at controlled temperatures (20–40°C) .

- Optimization : Use catalysts like K₂CO₃, monitor reaction progress via TLC/HPLC, and optimize solvent polarity to enhance yield (typically 60–85%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Answer :

- 1H/13C-NMR : Confirm regiochemistry of the ethylsulfanyl and methyl groups (e.g., δ ~2.5 ppm for SCH₂CH₃) .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .

- HPLC-MS : Detect impurities (<2%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Answer :

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of regioisomers .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to obtain needle-like crystals .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced antibacterial activity?

- Answer :

- Parameter selection : Log P (lipophilicity) and SMR (steric effects) are critical predictors for bacterial membrane penetration .

- Software : Use MOE 2006.08 to derive equations like Activity = 0.76(Log P) + 0.34(SMR) − 2.1 (r² = 0.89) .

- Validation : Test top-scoring analogs against E. coli (MIC ≤ 8 µg/mL) and validate docking poses in bacterial dihydrofolate reductase .

Q. What challenges arise in crystallographic structure determination of this compound derivatives, and how can SHELX tools address them?

- Answer :

- Challenges : Twinning, weak diffraction (I/σ < 5), and disorder in the ethylsulfanyl group .

- Solutions : Use SHELXL for refinement with restraints on S–C bond lengths and SHELXE for experimental phasing with high redundancy data .

- Validation : Cross-check with PLATON to detect missed symmetry and validate H-bond networks .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Answer :

- Step 1 : Re-run NMR in deuterated DMSO to confirm absence of solvent peaks overlapping with SCH₂CH₃ signals .

- Step 2 : Re-crystallize the compound and collect high-resolution (≤0.8 Å) X-ray data to resolve positional disorder .

- Step 3 : Use DFT calculations (e.g., Gaussian 09) to compare theoretical vs. experimental NMR chemical shifts .

Q. What strategies improve the regioselectivity of S-alkylation reactions in synthesizing this compound analogs?

- Answer :

- Base selection : KOH in EtOH promotes selective alkylation at the pyridine N-adjacent position due to steric hindrance .

- Solvent effects : Low-polarity solvents (e.g., THF) favor mono-alkylation by reducing nucleophilicity of intermediates .

Q. How can molecular docking studies inform the design of this compound-based COX-2 inhibitors?

- Answer :

- Target modification : Introduce sulfonyl groups at the 4-position to enhance hydrogen bonding with COX-2’s Arg513 .

- Docking workflow : Use AutoDock Vina with flexible side chains (Tyr355, His90) and validate with MM-GBSA binding energy calculations (ΔG ≤ −9 kcal/mol) .

Q. What are the implications of ethylsulfanyl group modifications on the compound's pharmacokinetic profile?

- Answer :

- Metabolic stability : Replace ethylsulfanyl with trifluoromethylsulfanyl to reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 5.7 hrs) .

- Solubility : Introduce polar substituents (e.g., –OH) to improve aqueous solubility (Log D reduced from 1.8 to 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.